molecular formula C10H14O2 B15319089 (2s)-2-(4-Methoxyphenyl)propan-1-ol

(2s)-2-(4-Methoxyphenyl)propan-1-ol

Cat. No.: B15319089
M. Wt: 166.22 g/mol
InChI Key: VIPNDDUFWVYIPH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s)-2-(4-Methoxyphenyl)propan-1-ol is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. This compound serves as a versatile chiral building block for constructing more complex molecules. The methoxyphenyl moiety and the propanol chain with a stereocenter make it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. Research Applications: • Organic Synthesis Intermediate: This compound is a key precursor in synthesizing more complex structures. The chiral center at the 2-position is particularly valuable for producing enantiomerically pure compounds, which are crucial in agrochemical and pharmaceutical development. • Medicinal Chemistry Research: The structure is related to other methoxyphenyl-containing compounds which have been studied for various pharmacological activities. It may be used as a starting material in the design and synthesis of novel bioactive molecules for research purposes. • Fragrance and Flavor Research: Structurally similar phenylpropanol derivatives are known to occur in nature and are used in fragrance and flavor research . This chiral version may be investigated for its unique olfactory or flavor properties. Safety and Handling: This product is strictly for research and development use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1

InChI Key

VIPNDDUFWVYIPH-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CO)C1=CC=C(C=C1)OC

Canonical SMILES

CC(CO)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Methoxyphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Key Findings :

  • The para-methoxy group in the target compound enhances electronic stability compared to meta-substituted analogs .
  • Naphthyl derivatives (e.g., 5f) exhibit extended π-systems, influencing UV absorption properties.

Alkyl and Aromatic Substituent Variations

Compound Name Substituent Yield (%) Applications References
2-(4-Isobutylphenyl)propan-1-ol (5c) 4-Isobutylphenyl N/A Intermediate for nonsteroidal anti-inflammatory drugs
2-(4-Ethoxyphenyl)propan-1-ol derivatives 4-Ethoxyphenyl N/A Prodrug candidates with improved metabolic stability

Key Findings :

  • Isobutyl substituents (e.g., 5c) increase hydrophobicity, favoring membrane permeability in drug design .
  • Ethoxy and propoxy analogs (e.g., , entries 16–17) demonstrate tunable solubility via alkoxy chain length .

Functional Group Modifications

Compound Name Functional Group Key Differences Applications References
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Primary amine Higher basicity; altered pharmacokinetics Psychoactive drug studies
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-... benzamide (, entry 13) Benzamide-cyanoethoxy Enhanced hydrogen-bonding capacity Protease inhibitor scaffolds

Key Findings :

  • Amine derivatives exhibit distinct reactivity (e.g., salt formation) compared to alcohols .
  • Benzamido-acetate derivatives (, entries 15–17) are tailored for target-specific interactions in medicinal chemistry .

Stereochemical Comparisons

Compound Name Configuration Significance References
This compound (2S) Enantioselective synthesis; chiral intermediates
Racemic 2-(4-Methoxyphenyl)propan-1-ol (2RS) Reduced enantiomeric purity limits pharmaceutical use

Key Findings :

  • The (2S) configuration is critical for binding specificity in enzyme inhibition .
  • Racemic mixtures (e.g., impurities in ) are less desirable in drug development due to off-target effects .

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol?

  • Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For example:
  • Catalytic asymmetric reduction : Use a chiral catalyst (e.g., (R)-BINAP-RuCl₂) to reduce the corresponding ketone precursor, (2S)-2-(4-Methoxyphenyl)propan-1-one, with high enantiomeric excess (ee) .

  • Chiral auxiliary approach : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to control stereochemistry during alkylation or Grignard reactions, followed by auxiliary removal .

  • Purification : Chiral HPLC or enzymatic resolution (e.g., lipases) can enhance ee (>99%). Monitor purity via polarimetry or NMR with chiral shift reagents .

    Table 1 : Comparison of Synthesis Methods

    MethodCatalyst/Reagentee (%)Yield (%)Reference
    Asymmetric hydrogenation(R)-BINAP-RuCl₂9580
    Chiral resolutionLipase PS-C9965

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm structure and stereochemistry. Key signals include:
  • A singlet for the methoxy group (δ ~3.8 ppm).
  • A doublet of doublets for the chiral C2 proton (δ ~3.5–4.0 ppm) .
  • IR : Detect hydroxyl (~3300 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve absolute configuration (e.g., Flack parameter) for crystallizable derivatives .

Q. How does the methoxy substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-methoxy group enhances:
  • Lipophilicity : LogP increases by ~1.5 compared to unsubstituted analogs, affecting membrane permeability (measured via shake-flask method) .
  • Hydrogen bonding : Methoxy’s electron-donating nature stabilizes interactions with biological targets (e.g., enzymes) via π-π stacking or dipole interactions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
  • Reproducibility checks : Validate bioassays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Impurity profiling : Use LC-MS to identify by-products (e.g., oxidation to ketone) that may skew results .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluoro vs. 4-methoxy) to isolate substituent effects .

Q. What computational tools predict the stereoelectronic effects of this compound in drug design?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). The methoxy group’s orientation affects binding energy (ΔG ≤ -8 kcal/mol) .

Q. What mechanistic pathways dominate in nucleophilic substitution reactions of this compound derivatives?

  • Methodological Answer :
  • SN1 vs. SN2 : Polar protic solvents (e.g., MeOH) favor SN1 (carbocation intermediate), while polar aprotic solvents (e.g., DMF) favor SN2 (backside attack). Monitor via kinetic isotope effects .
  • Leaving group optimization : Tosylates (OTs) provide better leaving ability than mesylates (OMs) in protic media (krel = 2.5) .

Q. How to design enantioselective catalytic systems for gram-scale production?

  • Methodological Answer :
  • Heterogeneous catalysis : Immobilize chiral catalysts (e.g., Ru-MOFs) for recyclability (≥5 cycles without ee loss) .
  • Flow chemistry : Continuous reactors improve mass transfer and reduce racemization (residence time <10 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.